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Introduction
Mycoplasma pneumoniae is a significant cause of atypical pneumonia and other respiratory

tract infections. The P30 protein is a key adhesin located at the terminal organelle of the

bacterium, playing a crucial role in cytadherence to host cells and, consequently, in the

pathogenesis of infection.[1] Effective isolation and purification of the P30 protein are essential

for a variety of research applications, including structural studies, immunological assays, and

the development of novel diagnostics and vaccines.

This document provides detailed application notes and protocols for the isolation of the

Mycoplasma pneumoniae P30 protein, with a primary focus on recombinant protein expression

and purification techniques.

Methods for P30 Protein Isolation
The isolation of the native P30 protein from Mycoplasma pneumoniae cultures is challenging

due to the fastidious growth of the organism and low protein yields. Therefore, recombinant

expression in hosts such as Escherichia coli is the preferred method for obtaining sufficient

quantities of the P30 protein for research purposes. This approach allows for the production of

P30 as a fusion protein with affinity tags (e.g., His-tag, MBP-tag), which greatly simplifies the

purification process.
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Recombinant P30 Protein Expression
Expression of Mycoplasma proteins in E. coli can be challenging due to differences in codon

usage. The UGA codon, a stop codon in most organisms, codes for tryptophan in Mycoplasma

pneumoniae. This can lead to premature termination of translation and low expression yields in

E. coli. Codon optimization of the P30 gene sequence for E. coli expression is a recommended

strategy to overcome this limitation.

Key Considerations for Expression:

Expression Vector: High-copy number plasmids with strong, inducible promoters (e.g., T7

promoter in pET vectors) are commonly used.

Fusion Tags: N-terminal or C-terminal tags such as hexa-histidine (His6-tag) or Maltose-

Binding Protein (MBP) are used to facilitate affinity purification.

Host Strain:E. coli strains such as BL21(DE3) are suitable for protein expression.

Induction Conditions: Optimal induction conditions (e.g., IPTG concentration, temperature,

and induction time) should be determined empirically for maximal soluble protein expression.

Purification of Recombinant P30 Protein
A multi-step purification strategy is typically employed to achieve high purity of the recombinant

P30 protein. The general workflow involves cell lysis, affinity chromatography as a primary

capture step, followed by additional polishing steps like ion-exchange and size-exclusion

chromatography.

Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of a

recombinant P30 fusion protein. It is important to note that yields and purity can vary

significantly depending on the specific expression construct, host strain, and purification

protocol used.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification
Step

Total Protein
(mg)

P30 Protein
(mg)

Yield (%) Purity (%)

Cleared Lysate 200 2 100 ~1

Affinity

Chromatography

(MBP-P30)

5 1.6 80 ~80

Ion-Exchange

Chromatography
2 1.2 60 >90

Size-Exclusion

Chromatography
1.1 1.0 50 >95

Note: The data presented is a representative example based on typical protein purification

outcomes and the reported yield of approximately 1 mg/liter for an MBP-P30 fusion protein.[1]

Actual results may vary.

Experimental Protocols
Protocol 1: Expression of His-tagged P30 Protein in E.
coli

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the

expression plasmid containing the codon-optimized P30 gene with an N- or C-terminal His6-

tag.

Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing

the appropriate antibiotic and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture and

grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.5-1 mM.
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Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours with

shaking to promote proper protein folding and solubility.

Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell

pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged P30 Protein
Cell Lysis:

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM

NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

Lyse the cells by sonication on ice or by using a French press.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the cleared lysate onto the column.

Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM

NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the His-tagged P30 protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250

mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring

absorbance at 280 nm.

Ion-Exchange Chromatography (Polishing Step):

Buffer Exchange: Desalt the pooled fractions from the affinity step into a low-salt buffer

(e.g., 20 mM Tris-HCl, pH 8.0) using dialysis or a desalting column.

Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the

low-salt buffer.
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Sample Loading and Elution: Load the desalted protein sample onto the column. Elute the

bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in

20 mM Tris-HCl, pH 8.0). Collect fractions.

Size-Exclusion Chromatography (Final Polishing):

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex

200) with a suitable buffer (e.g., PBS, pH 7.4).

Sample Loading and Elution: Concentrate the pooled fractions from the ion-exchange step

and load them onto the size-exclusion column. Elute the protein with the equilibration

buffer. This step separates the P30 protein from any remaining contaminants and

aggregates based on size.

Purity Analysis and Storage:

Analyze the purity of the final protein sample by SDS-PAGE.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

Store the purified protein in aliquots at -80°C in a buffer containing a cryoprotectant like

glycerol.

Visualizations
P30 Protein Interaction Pathway
The P30 protein is a critical component of the terminal organelle of Mycoplasma pneumoniae

and is involved in a complex interplay with other adhesins and structural proteins to mediate

cytadherence.
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P30 Protein Interaction Pathway in Mycoplasma pneumoniae Cytadherence
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Experimental Workflow for Recombinant P30 Protein Isolation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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